1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene

Description

Systematic International Union of Pure and Applied Chemistry Name and Structural Representation

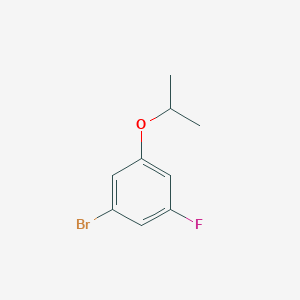

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-bromo-3-fluoro-5-propan-2-yloxybenzene . Alternative acceptable International Union of Pure and Applied Chemistry naming includes 1-bromo-3-fluoro-5-isopropoxybenzene , which reflects the common nomenclature for the propan-2-yloxy substituent. The structural representation reveals a benzene ring with three substituents arranged in a 1,3,5-trisubstitution pattern, creating a symmetric molecular architecture.

The compound's structural framework consists of a benzene core bearing a bromine atom at position 1, a fluorine atom at position 3, and an isopropoxy group (-O-CH(CH₃)₂) at position 5. This substitution pattern creates a molecule with distinct electronic and steric properties. The bromine substituent introduces significant steric bulk and serves as an excellent leaving group in various synthetic transformations. The fluorine atom contributes strong electron-withdrawing characteristics while maintaining a relatively small atomic radius. The isopropoxy group provides electron-donating properties through resonance effects while introducing additional steric considerations.

The three-dimensional molecular geometry exhibits the characteristic planar benzene ring structure with the isopropoxy substituent extending away from the aromatic plane. The spatial arrangement of substituents creates specific regions of electron density that influence the compound's reactivity patterns and intermolecular interactions. The meta-relationship between the halogen substituents (positions 1 and 3) and their meta-relationship to the isopropoxy group (position 5) results in a symmetrical electronic environment around the benzene ring.

Chemical Abstracts Service Registry Number and Synonyms

The definitive Chemical Abstracts Service registry number for this compound is 1309933-61-6 . This unique identifier serves as the primary reference for the compound in chemical databases and regulatory documentation worldwide. The Chemical Abstracts Service number provides unambiguous identification, distinguishing this specific isomer from closely related structural analogs.

Documented synonyms for this compound include several variations that reflect different nomenclature conventions. The most commonly encountered synonym is 1-bromo-3-fluoro-5-isopropoxybenzene , which utilizes the traditional common name "isopropoxy" rather than the systematic "propan-2-yloxy" designation. Additional synonyms found in chemical literature include 1-bromo-3-fluoro-5-propan-2-yloxybenzene and various molecular descriptor library compound identifiers such as MFCD18917875 .

Properties

IUPAC Name |

1-bromo-3-fluoro-5-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPGTGGYDNGRCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene typically involves:

- Halogenation to introduce the bromine substituent selectively at the 1-position.

- Fluorination at the 3-position.

- Alkoxylation (ether formation) at the 5-position with the propan-2-yloxy group.

This sequence requires careful control of reaction conditions to achieve regioselectivity and avoid over-substitution or side reactions.

Alkoxylation via Nucleophilic Aromatic Substitution (SNAr)

A common method to introduce the propan-2-yloxy group on a halogenated benzene ring is through nucleophilic aromatic substitution, where a phenolic or halogenated precursor reacts with an alkoxide ion.

-

- Start with a halogenated fluoro-bromobenzene intermediate (e.g., 1-bromo-3-fluoro-5-hydroxybenzene).

- Generate the alkoxide ion by treating isopropanol with a strong base such as sodium hydride or potassium tert-butoxide.

- React the alkoxide with the aryl halide under controlled temperature (often ambient to slightly elevated temperatures) in a polar aprotic solvent like dimethylacetamide or dimethylformamide.

- The alkoxide displaces a leaving group (often fluorine in the meta position relative to bromine) to form the aryl ether.

Example from related compounds:

- Sodium hydride (60% dispersion in mineral oil) is added portionwise to isopropanol in dimethylacetamide under cooling.

- The halogenated benzene derivative is added slowly, and the mixture is stirred at ambient temperature for 1-2 hours.

- Workup involves aqueous extraction, drying, and purification by column chromatography using hexane or ethyl acetate as eluents.

- Yields reported in similar reactions range from 70% to 80%.

Halogenation and Fluorination Steps

-

- Bromination of fluoro-substituted benzene derivatives can be achieved using bromine or N-bromosuccinimide (NBS) under controlled temperature (often 0–25 °C) to selectively introduce bromine at the desired position.

- Reaction conditions are optimized to avoid polybromination or substitution at undesired sites.

-

- Fluorine introduction is usually done at an earlier stage or via selective fluorination using reagents like Selectfluor or via halogen exchange reactions.

- Fluorine is often introduced ortho or meta to other substituents depending on directing effects.

-

- The presence of electron-withdrawing groups like fluorine and bromine influences the position of substitution.

- The fluoro substituent is typically meta-directing, guiding the alkoxylation to the 5-position.

Catalytic Coupling Approaches

- Palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig etherification) are also employed for aryl ether formation.

- Typical conditions:

- Use of palladium catalysts such as tris(dibenzylideneacetone)dipalladium(0) with ligands like 1,1'-bis(diphenylphosphino)ferrocene.

- Base such as potassium hydroxide.

- Solvent: toluene.

- Temperature: around 90 °C.

- Reaction time: 18 hours under inert atmosphere.

- These conditions facilitate the coupling of aryl bromides with alcohols to form the corresponding aryl ethers with good yields (~48-77% in related systems).

Summary of Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Alkoxylation | Sodium hydride, isopropanol | Dimethylacetamide | 0–25 °C | 1.5–2 hours | 70–80 | Formation of 3-(propan-2-yloxy) substituted benzene |

| Bromination | Bromine or NBS | Organic solvent | 0–25 °C | 1–3 hours | Variable | Selective bromination at 1-position |

| Palladium-catalyzed etherification | Pd2(dba)3, dppf, KOH | Toluene | 90 °C | 18 hours | 48–77 | Coupling of aryl bromide with isopropanol |

Chemical Reactions Analysis

1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, forming new carbon-carbon bonds with the help of palladium catalysts.

The major products formed depend on the specific reagents and conditions used in these reactions .

Scientific Research Applications

Medicinal Chemistry

The compound is studied for its potential therapeutic properties, particularly in drug development. The halogen substituents can enhance the compound's binding affinity to biological targets, making it a candidate for further pharmacological evaluation. Research indicates that similar halogenated compounds exhibit antimicrobial, antifungal, and anticancer activities, suggesting that 1-bromo-3-fluoro-5-(propan-2-yloxy)benzene may possess similar properties due to its structural characteristics.

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate in the synthesis of more complex organic molecules. It can participate in various reactions, such as nucleophilic substitutions and electrophilic aromatic substitutions, facilitating the creation of functionalized derivatives that are valuable in both academic research and industrial applications .

Material Science

The compound's unique combination of functional groups allows it to be utilized in the development of specialty chemicals and materials. Its properties can be tailored for applications in coatings, polymers, and other advanced materials where specific chemical behaviors are desired.

Case Study 1: Antimicrobial Activity

Research conducted on structurally similar halogenated compounds has shown promising results in combating bacterial infections. A study highlighted that compounds with similar halogen substituents demonstrated significant antibacterial activity against various pathogens. This suggests that this compound could be evaluated for its potential as an antimicrobial agent.

Case Study 2: Synthesis of Complex Molecules

A recent study focused on the synthesis of biphenyl derivatives using halogenated intermediates like this compound. The research demonstrated how such compounds could be effectively employed in cross-coupling reactions to produce complex biaryl structures that are essential in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism by which 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The isopropoxy group can influence the compound’s solubility and bioavailability, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Reactivity Profile | Applications |

|---|---|---|---|---|---|

| Target Compound | C₉H₁₀BrF | 217.08 | Br, F, -OCH(CH₃)₂ | Suzuki coupling, electrophilic substitution | Pharmaceuticals, agrochemicals |

| 1-Bromo-3-fluoro-5-methoxybenzene | C₇H₆BrFO | 205.02 | Br, F, -OCH₃ | Moderate steric hindrance | Intermediate in fine chemicals |

| 1-Bromo-3-chloro-5-fluorobenzene | C₆H₃BrClF | 209.45 | Br, Cl, F | High density, halogen exchange | Polymer additives |

| 5-Bromo-1,3-dimethyl-2-(propan-2-yloxy)benzene | C₁₁H₁₅BrO | 243.14 | Br, -OCH(CH₃)₂, 2×CH₃ | Steric hindrance delays reactions | Specialty polymers |

Biological Activity

1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of bromine and fluorine atoms, along with the propan-2-yloxy group, may influence its interaction with biological targets, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The molecular formula for this compound is CHBrF O. The compound features:

- A bromine atom at the 1-position,

- A fluorine atom at the 3-position,

- An isopropoxy group at the 5-position.

These substituents can significantly affect the compound's lipophilicity, solubility, and overall biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed based on available literature:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : The halogen substituents can enhance binding affinity to various receptors, influencing signal transduction pathways critical in cancer and inflammatory diseases.

- Solubility and Membrane Permeability : The propan-2-yloxy group may improve membrane permeability, facilitating cellular uptake and enhancing bioactivity.

Antimicrobial Activity

Research has indicated that halogenated compounds often exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic functions.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial (potential) | |

| Related halogenated compounds | Antibacterial |

Case Studies

Case Study 1: Antibacterial Evaluation

In a controlled study, several halogenated compounds were screened for antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with bromine and fluorine exhibited enhanced activity compared to their non-halogenated counterparts.

Case Study 2: Cancer Cell Line Studies

A series of derivatives based on similar structures were tested against multiple cancer cell lines, including lung and breast cancer. Results showed that modifications at the meta position (as seen in this compound) could significantly increase cytotoxicity.

Q & A

Basic: What synthetic methodologies are effective for preparing 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene?

Answer:

The synthesis typically involves sequential functionalization of a benzene ring. A common approach is:

Etherification : Introduce the isopropyloxy group via nucleophilic aromatic substitution (SNAr) using isopropyl bromide or iodide under basic conditions (e.g., K₂CO₃ in DMF) .

Halogenation : Bromine and fluorine are introduced via directed ortho-metalation (DoM) or electrophilic substitution. For example, bromination using NBS (N-bromosuccinimide) and fluorination with Selectfluor® .

Purification : Flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical to isolate the product, as described in analogous bromo-fluoroarene syntheses .

Basic: How is this compound characterized to confirm structural integrity?

Answer:

Key characterization methods include:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M]⁺) and isotopic pattern (Br/F contributions) .

- Elemental Analysis : Validates C, H, Br, and F percentages within ±0.3% of theoretical values.

Advanced: How does the substituent pattern influence reactivity in cross-coupling reactions?

Answer:

The bromine atom acts as a superior leaving group in Suzuki or Ullmann couplings. Key considerations:

- Electronic Effects : The electron-donating isopropyloxy group activates the ring for meta-substitution, while fluorine’s electronegativity directs incoming nucleophiles to specific positions .

- Steric Hindrance : The bulky isopropyloxy group may slow coupling kinetics, requiring optimized catalysts (e.g., Pd(PPh₃)₄ with elevated temperatures) .

- Byproduct Mitigation : Competing debromination or ether cleavage can occur; monitoring via GC-MS or HPLC is advised .

Advanced: What are the stability profiles of this compound under varying experimental conditions?

Answer:

- Thermal Stability : Decomposition occurs above 150°C (estimated via TGA), with potential release of HBr. Store at –20°C in amber vials .

- Light Sensitivity : The aryl bromide moiety is prone to photolytic degradation. Use inert atmospheres (N₂/Ar) for light-exposed reactions .

- Hydrolytic Stability : The isopropyloxy group is resistant to hydrolysis under neutral conditions but may cleave in strong acids (e.g., H₂SO₄) .

Advanced: How can computational modeling predict regioselectivity in electrophilic substitutions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) reveal:

- Fluorine’s Meta-Directing Effect : The F atom withdraws electron density, directing electrophiles to the meta position relative to itself.

- Isopropyloxy’s Para Activation : The ether group donates electrons via resonance, favoring para-substitution.

- Hammett Parameters : σₚ values for substituents predict reactivity trends (e.g., σₚ for F = +0.06, isopropyloxy = –0.28) .

Advanced: What analytical strategies resolve contradictions in reaction yield data?

Answer:

Discrepancies often arise from:

- Impurity Interference : Use HPLC with UV detection (λ = 254 nm) to quantify unreacted starting material .

- Catalyst Poisoning : Trace moisture or oxygen degrades Pd catalysts. Karl Fischer titration ensures anhydrous conditions .

- Kinetic vs. Thermodynamic Control : Varying reaction temperatures (25°C vs. 80°C) alter product ratios. Monitor via time-resolved ¹⁹F NMR .

Advanced: How does this compound serve as a precursor in natural product synthesis?

Answer:

- Terpene Derivatives : The isopropyloxy group mimics natural terpene ethers, enabling biomimetic syntheses (e.g., via Claisen rearrangements) .

- Fluorinated Alkaloids : Bromine substitution allows coupling with indole or pyridine fragments to create fluorinated analogs .

- Polymer Backbones : Used in synthesizing aromatic polyethers with tailored dielectric properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.